molecular formula C7H11N3O B14722840 (Cyclohex-2-en-1-ylideneamino)urea CAS No. 5672-56-0

(Cyclohex-2-en-1-ylideneamino)urea

Cat. No.: B14722840
CAS No.: 5672-56-0
M. Wt: 153.18 g/mol
InChI Key: VOVGTUWIQDOKMI-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-ylideneamino)urea is an organic compound with the molecular formula C8H14N2O It is a derivative of urea, where the urea moiety is bonded to a cyclohexene ring through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohex-2-en-1-ylideneamino)urea can be synthesized through the reaction of cyclohex-2-en-1-amine with isocyanic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-2-en-1-ylideneamino)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-ylideneamino oxides, while reduction can produce cyclohex-2-en-1-ylideneaminoamines .

Scientific Research Applications

(Cyclohex-2-en-1-ylideneamino)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-ylideneamino)urea involves its interaction with specific molecular targets. The imine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Urea: A simple compound with the formula CO(NH2)2, widely used in fertilizers and industrial applications.

    Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.

    Hydroxyurea: Contains a hydroxyl group, used as a medication for certain diseases.

Uniqueness

(Cyclohex-2-en-1-ylideneamino)urea is unique due to its cyclohexene ring structure, which imparts different chemical and physical properties compared to other urea derivatives.

Properties

CAS No.

5672-56-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(cyclohex-2-en-1-ylideneamino)urea

InChI

InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11)

InChI Key

VOVGTUWIQDOKMI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=NNC(=O)N)C1

Origin of Product

United States

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